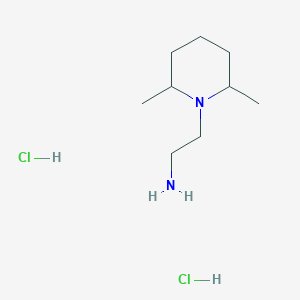![molecular formula C36H26N8Ru+2 B14778605 Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate is a complex compound with the molecular formula C36H26Cl2N8Ru and a molecular weight of 813.63 . This compound is primarily used in scientific research and is known for its unique properties and applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate involves the coordination of 2,2’-bipyridyl and 2,2’-bipyrazine ligands to a ruthenium center. The reaction typically takes place under controlled conditions, often requiring an inert atmosphere and specific solvents to ensure the stability of the compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by specific oxidizing agents.
Reduction: Reduction reactions can also occur, typically involving reducing agents that target the ruthenium center.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium complexes, while substitution reactions can produce new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate involves its interaction with molecular targets through coordination chemistry. The ruthenium center plays a crucial role in mediating these interactions, often involving electron transfer processes and the formation of coordination complexes . The pathways involved can vary depending on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,2’-bipyridyl)ruthenium(II) chloride: Similar in structure but lacks the bipyrazine ligand.
Bis(2,2’-bipyridyl)(2,2’-bipyrazine)ruthenium(II) chloride: Similar but with different ligand arrangements.
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)ruthenium(II) chloride: Similar but with variations in the phenyl group.
Uniqueness
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate is unique due to its specific ligand arrangement and the presence of both bipyridyl and bipyrazine ligands. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C36H26N8Ru+2 |
|---|---|
Molekulargewicht |
671.7 g/mol |
IUPAC-Name |
2-pyridin-2-ylpyridine;2-quinoxalin-2-ylquinoxaline;ruthenium(2+) |
InChI |
InChI=1S/C16H10N4.2C10H8N2.Ru/c1-3-7-13-11(5-1)17-9-15(19-13)16-10-18-12-6-2-4-8-14(12)20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;/q;;;+2 |
InChI-Schlüssel |
LNSRQASSNKPMKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


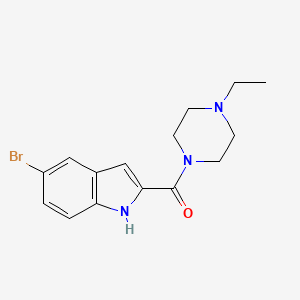
![12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14778531.png)

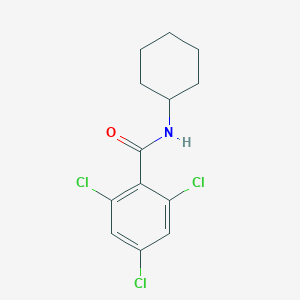

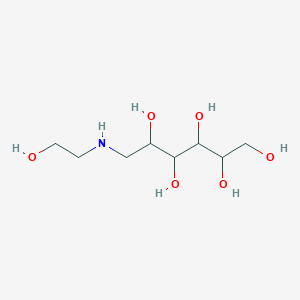
![2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14778563.png)
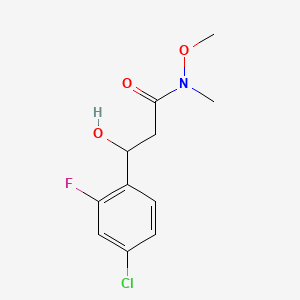
![3-[5-(4-Chlorophenyl)-2-furanyl]propanoate](/img/structure/B14778569.png)

![2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778581.png)
![2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid](/img/structure/B14778584.png)
